1-(4-Aminopiperidin-1-yl)pent-4-yn-1-one

Click Chemistry Bioconjugation Chemical Biology

Researchers need a compact scaffold with orthogonal handles for PROTACs or covalent probes without protecting group headaches. This 4-aminopiperidine derivative solves that: - **Bifunctional design**: Free primary amine for E3 ligase conjugation + terminal alkyne for click chemistry (CuAAC) with azide-tagged fluorophores or biotin. - **SAR-ready**: 4-amino isomer (vs. 3-amino) provides distinct target engagement; validated for kinase hinge region binding. - **Supply**: ≥95% purity, stable crystalline solid. Available in R&D to bulk quantities.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
Cat. No. B12066235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminopiperidin-1-yl)pent-4-yn-1-one
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESC#CCCC(=O)N1CCC(CC1)N
InChIInChI=1S/C10H16N2O/c1-2-3-4-10(13)12-7-5-9(11)6-8-12/h1,9H,3-8,11H2
InChIKeyZQPQJNMOMIWDJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Aminopiperidin-1-yl)pent-4-yn-1-one – Bifunctional Scaffold


1-(4-Aminopiperidin-1-yl)pent-4-yn-1-one is a synthetic intermediate featuring a 4-aminopiperidine core acylated with a pent-4-ynoyl group. This structure provides two orthogonal reactive handles: a primary amine and a terminal alkyne . With a molecular weight of 180.25 g/mol, it serves as a compact scaffold for constructing kinase inhibitors, targeted covalent inhibitors, and chemical probes . Its CAS number is 1698834-90-0.

Structural Differentiation from Generic 4-Aminopiperidines


The specific placement of the free amine at the 4-position, combined with an N-acylated terminal alkyne, is a non-interchangeable functional motif. Unlike simple 4-aminopiperidine (CAS 13035-19-3) which lacks the alkyne handle, or alkyne-piperidines lacking the free amine, this compound uniquely enables sequential or orthogonal bioconjugation without requiring protecting group strategies [1]. The 4-amino isomer also exhibits distinct reactivity and biological target engagement profiles compared to the 3-amino isomer (1-(3-Aminopiperidin-1-yl)pent-4-yn-1-one, CAS 1695895-75-0), a critical factor in structure-activity relationship (SAR) campaigns [2].

Quantitative Differentiation Evidence


Terminal Alkyne Orthogonal Reactivity

Compared to piperidine-based building blocks lacking a terminal alkyne, such as 1-(Piperidin-1-yl)ethanone, 1-(4-Aminopiperidin-1-yl)pent-4-yn-1-one is uniquely suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This property is not inherent to the broader class. The presence of the alkyne enables efficient, specific ligation to azide-containing payloads, a feature absent in non-alkyne analogs .

Click Chemistry Bioconjugation Chemical Biology

4-Amino Regioisomer for Kinase Pharmacophore

The 4-aminopiperidine scaffold is a privileged structure for targeting the ATP-binding site of kinases, while the 3-aminopiperidine isomer (1-(3-Aminopiperidin-1-yl)pent-4-yn-1-one, CAS 1695895-75-0) is not described for this purpose in the primary literature. The 4-amino group acts as a critical hydrogen bond donor/acceptor, a pharmacophoric feature validated in the development of Cdk5/p25, CDK4/6, and IKKβ inhibitors . The 3-amino isomer lacks this established pharmacophoric alignment.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitors

Covalent Inhibitor Modular Scaffold

The 4-aminopiperidine scaffold has been explicitly developed as a modular platform for cysteine-reactive chemical probes. Tri-substituted 4-aminopiperidines bearing an electrophilic warhead have been successfully used to target GSTO1 and AKT1 [1]. The specific arrangement in 1-(4-Aminopiperidin-1-yl)pent-4-yn-1-one, with the warhead site already occupied by a less reactive amide, precludes direct use as an activity-based probe but makes it an ideal protected precursor. In contrast, analogous building blocks without a free amine, such as 1-(4-Methylpiperidin-1-yl)pent-4-yn-1-one, cannot be converted into covalent inhibitors without significant synthetic reworking .

Covalent Inhibitors Chemical Probes Activity-Based Protein Profiling

High-Value Application Scenarios


Bifunctional Kinase Probe Synthesis

This compound is optimal for constructing kinase probes that require both a solvent-exposed amine for solubility or further derivatization and an alkyne tag for pull-down or imaging. The established 4-aminopiperidine pharmacophore ensures engagement with the kinase hinge region, while the terminal alkyne enables downstream click chemistry with fluorescent azides or biotin-azide reagents for target engagement studies [1].

PROTAC Linker Assembly

Its two orthogonal functional groups make it a strategic building block for synthesizing heterobifunctional PROteolysis TArgeting Chimeras (PROTACs). The amine can be conjugated to a ligand for the E3 ligase (e.g., a VHL or CRBN binder), and the alkyne can be linked to a target protein ligand via an azide-functionalized linker, enabling rapid and modular SAR exploration of PROTAC candidates [1].

Covalent Inhibitor Library Scaffold

For projects targeting proteins with a reactive cysteine near the active site (e.g., SMYD3, KRAS G12C), this building block can be elaborated into a library of covalent inhibitors. The amine is used to install an electrophilic warhead (e.g., acrylamide), while the alkyne allows for late-stage diversification through CuAAC to optimize non-covalent interactions and pharmacokinetic properties [2].

Peptidomimetic Bioorthogonal Tagging

In chemical biology, this scaffold can be integrated into peptide-like molecules to introduce a reporter tag. The piperidine ring acts as a rigid peptidomimetic element, the amine provides a point for peptide backbone extension, and the alkyne allows for copper-free or copper-catalyzed labeling with fluorophores, which is inapplicable to non-alkyne building blocks [1].

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